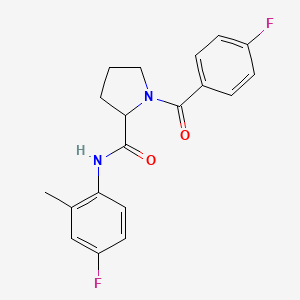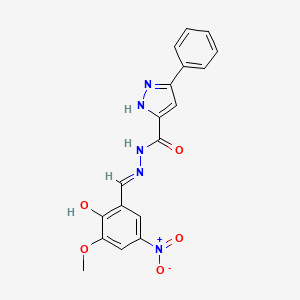
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide, also known as FPPP, is a chemical compound that belongs to the class of proline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit neuroprotective properties and can protect neurons from damage caused by oxidative stress. This compound has also been shown to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity. This makes this compound a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
作用機序
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide acts on the glutamate receptors by binding to the N-methyl-D-aspartate (NMDA) receptor and inhibiting its activity. This leads to a decrease in the influx of calcium ions into the neuron, which can protect the neuron from damage caused by excessive calcium influx. This compound also modulates the activity of other glutamate receptors, such as the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can protect neurons from oxidative stress and excitotoxicity, which are two processes that can lead to neuronal damage. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival.
実験室実験の利点と制限
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has several advantages for lab experiments. It is a potent and selective modulator of glutamate receptors, which makes it a useful tool for studying the role of these receptors in synaptic transmission and plasticity. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to cells or animals. Additionally, this compound has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide. One area of research is to further elucidate the mechanism of action of this compound on glutamate receptors. This could help to identify potential targets for therapeutic intervention in neurological disorders. Another area of research is to investigate the in vivo effects of this compound in animal models of neurological disorders. This could help to determine the potential therapeutic applications of this compound. Finally, future research could focus on developing water-soluble derivatives of this compound, which could make it easier to administer in lab experiments.
合成法
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide can be synthesized using a multistep process that involves the reaction of 4-fluorobenzoyl chloride with 4-fluoro-2-methylphenylalanine to form an intermediate product, which is then reacted with proline to obtain this compound. The synthesis method has been optimized to obtain high yields and purity of this compound.
特性
IUPAC Name |
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-12-11-15(21)8-9-16(12)22-18(24)17-3-2-10-23(17)19(25)13-4-6-14(20)7-5-13/h4-9,11,17H,2-3,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVOIGNDLDBAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6011685.png)
![4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde](/img/structure/B6011693.png)

![2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6011705.png)

![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B6011724.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B6011737.png)
![1-phenyl-4-{3-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6011753.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide](/img/structure/B6011761.png)
![[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol](/img/structure/B6011774.png)
![ethyl 4-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6011776.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinol](/img/structure/B6011782.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6011797.png)
![3-{[6-(dimethylamino)-4-pyrimidinyl]amino}-1-methyl-2-pyrrolidinone](/img/structure/B6011799.png)
